![molecular formula C12H18NO4- B14078652 (2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate CAS No. 83548-48-5](/img/structure/B14078652.png)
(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The compound is often used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
The synthesis of 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- can be achieved through several synthetic routes. One common method involves the oxidation of a pyrrole ring to form pyrrole-2,5-dicarboxylic acid, followed by esterification with 1,1-dimethylethyl and 2-ethyl groups . The reaction conditions typically include the use of oxidizing agents and acidic or basic catalysts to facilitate the formation of the desired ester.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrrole derivatives .
科学的研究の応用
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- can be compared with other similar compounds, such as:
1H-Pyrrole-1,3-dicarboxylic acid, 4-amino-2,5-dihydro-, 1-(1,1-dimethylethyl)3-ethyl ester: This compound has a similar pyrrole ring structure but with different functional groups, leading to distinct chemical and biological properties.
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives: These compounds have phenyl substitutions on the pyrrole ring, which can influence their reactivity and applications.
The uniqueness of 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- lies in its specific ester groups and the resulting chemical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
83548-48-5 |
|---|---|
分子式 |
C12H18NO4- |
分子量 |
240.28 g/mol |
IUPAC名 |
(2S)-1-(3,3-dimethylbutoxycarbonyl)-2,5-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)6-8-17-11(16)13-7-4-5-9(13)10(14)15/h4-5,9H,6-8H2,1-3H3,(H,14,15)/p-1/t9-/m0/s1 |
InChIキー |
HCGOUYLOKIXWOV-VIFPVBQESA-M |
異性体SMILES |
CC(C)(C)CCOC(=O)N1CC=C[C@H]1C(=O)[O-] |
正規SMILES |
CC(C)(C)CCOC(=O)N1CC=CC1C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


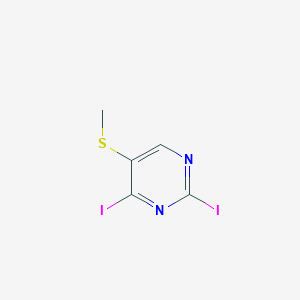

![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)
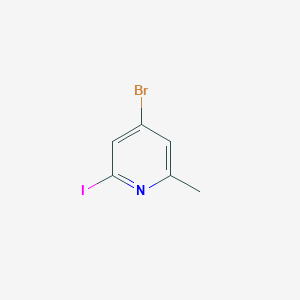
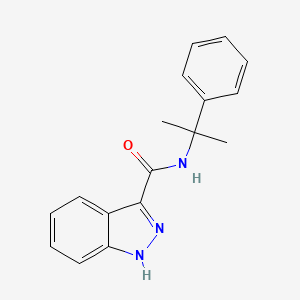
![1,3,6,7-tetramethyl-8-[2-(phenylamino)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078583.png)
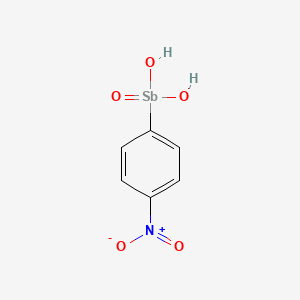
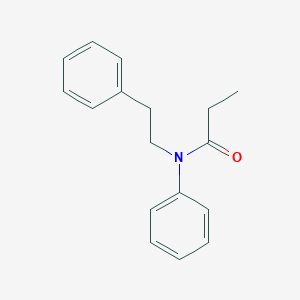

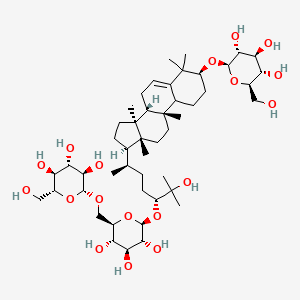
![Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B14078610.png)
![Bicyclo[3.2.0]heptane](/img/structure/B14078613.png)
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)
